molecular formula C12H18N4O7P2S 4H2O B602356 Cocarboxylase CAS No. 68684-55-9

Cocarboxylase

Cat. No. B602356
CAS RN: 68684-55-9
M. Wt: 496.37
InChI Key:
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Description

Cocarboxylase, also known as Thiamine pyrophosphate (TPP or ThPP), or Thiamine diphosphate (ThDP), is a derivative of thiamine (vitamin B1). It is produced by the enzyme thiamine diphosphokinase and is present in all living systems, where it catalyzes several biochemical reactions .


Synthesis Analysis

Cocarboxylase is synthesized enzymatically from thiamine monophosphate in the presence of ATP and Mg2+ . The process has been studied extensively, and it has been found that the synthesis includes two stages – preparation of polyphosphoric acid (phosphorylating agent) and phosphorylation of thiamine chloride .


Molecular Structure Analysis

The molecular formula of Cocarboxylase is C12H18N4O7P2S. It has an average mass of 424.306 Da and a monoisotopic mass of 424.037140 Da .


Chemical Reactions Analysis

Biotin-dependent carboxylases, which include Cocarboxylase, have two distinct enzymatic activities and catalyze their reactions in two steps. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor .


Physical And Chemical Properties Analysis

Cocarboxylase has 11 H bond acceptors and 5 H bond donors. It has 8 freely rotating bonds. Its polar surface area is 220 Å2 .

Scientific Research Applications

1. Biogenesis of Cocarboxylase in Escherichia coli

  • Summary of Application: Cocarboxylase, also known as Thiamine pyrophosphate (TPP), plays a crucial role in the biogenesis of Escherichia coli. It is formed from thiamine monophosphate in the presence of ATP and Mg 2+ .
  • Methods of Application: The enzyme Thiamine monophosphate kinase, which catalyzes the formation of TPP, has been purified from crude extracts of E. coli K12 . The reaction has a pH optimum around 8.0 and the apparent K m values for thiamine monophosphate and ATP are 1.1×10 −5 M and 2.7×10 −4 M, respectively .
  • Results or Outcomes: Among the univalent cations tested, K +, NH 4+, and Rb + markedly activated the enzyme activity, whereas Li +, Na +, and Cs + antagonized the stimulatory effect of K + .

2. Activation of Mitochondrial 2-Oxoglutarate Dehydrogenase by Cocarboxylase in Human Lung Adenocarcinoma Cells A549

  • Summary of Application: Cocarboxylase activates mitochondrial 2-oxoglutarate dehydrogenase in human lung adenocarcinoma cells A549 in a p53/p21-dependent manner, impairing cellular redox state .
  • Methods of Application: The study was conducted on lung adenocarcinoma cells A549 with the p53–p21 pathway as fully functional or perturbed by p21 knockdown . The molecular mechanisms of Cocarboxylase action on cellular viability and their interplay with the cisplatin and p53–p21 pathways were characterized .
  • Results or Outcomes: Despite the well-known antioxidant properties of thiamine, A549 cells exhibit decreases in their reducing power and glutathione level after incubation with 5 mM Cocarboxylase . This is not observed in non-cancer epithelial cells Vero . Moreover, thiamine deficiency elevates glutathione in A549 cells .

3. Treatment of Diabetic Coma

  • Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat diabetic coma .
  • Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .
  • Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .

4. Treatment of Hyperemesis Gravidarum

  • Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat Hyperemesis Gravidarum, a severe form of nausea and vomiting in pregnancy .
  • Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .
  • Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .

5. Treatment of Eclampsia

  • Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat Eclampsia, a severe condition that can occur during pregnancy .
  • Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .
  • Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .

6. Treatment of Neuritis

  • Summary of Application: Cocarboxylase is used in combination with Flavin mononucleotide, Pyridoxal phosphate, and Nicotinamide to treat Neuritis, inflammation of the nerves .
  • Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .
  • Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .

properties

IUPAC Name

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLNRGPRQYTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O11P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cocarboxylase tetrahydrate

CAS RN

68684-55-9
Record name Cocarboxylase tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
7,050
Citations
RA Peters - Nature, 1940 - nature.com
… as aetiozymase freed from cocarboxylase by washing under … determined by the amount of cocarboxylase added ; Mg or Mn" … of cocarboxylase when no synthesis to cocarboxylase could …
Number of citations: 15 www.nature.com
H Weil-Malherbe - Biochemical Journal, 1940 - ncbi.nlm.nih.gov
… From this compound cocarboxylase was prepared by interaction with silver pyrophosphate. In the above equation the reaction is assumed to take place between bromo-aneurin and …
Number of citations: 16 www.ncbi.nlm.nih.gov
WW Kay, KC Murfitt - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… cocarboxylase, but there is a small amount of thiamine which may exert an activating effect on cocarboxylase… cocarboxylase. Thus what is actually measured in this method is the sum of …
Number of citations: 15 www.ncbi.nlm.nih.gov
AH Bunting, WO James - The New Phytologist, 1941 - JSTOR
… the addition of yeast cocarboxylase might result from damage … by the addition of yeast cocarboxylase, possibly owing to a … test for cocarboxylase The presence of a cocarboxylase in …
Number of citations: 19 www.jstor.org
D Melnick, H Field Jr - Journal of Biological Chemistry, 1939 - cabdirect.org
3. Conversion to the free vitamin of vitamin B 1 pyrophosphate (co-carboxylase) and vitamin B 1 monopshosphate contained in various materials was accomplished by incubation with …
Number of citations: 27 www.cabdirect.org
S Ochoa - Biochemical Journal, 1939 - ncbi.nlm.nih.gov
… Relation of cocarboxylase synthesis to respiration The experiments of Table I show that the synthesis of cocarboxylase is very small in liver extracts, and also in more active liver …
Number of citations: 81 www.ncbi.nlm.nih.gov
S Ochoa, RA Peters - Biochemical Journal, 1938 - ncbi.nlm.nih.gov
… of cocarboxylase from vitamin B1. In the present paper we shall show that there is much more cocarboxylase … , that the liver readily synthesizes cocarboxylase from vitamin B1 in vivo. …
Number of citations: 170 www.ncbi.nlm.nih.gov
RS Goodhart, HM Sinclair - Biochemical Journal, 1939 - ncbi.nlm.nih.gov
… of cocarboxylase. We have applied their method, slightly modified, to the estimation of cocarboxylase in blood, … Dry baker's yeast was freed from cocarboxylase by rapid washing at room …
Number of citations: 75 www.ncbi.nlm.nih.gov
F Jordan - Journal of the American Chemical Society, 1974 - ACS Publications
Extended Hückel and CNDO/2 molecular orbital calculations were performed on the title compounds in their various states of ionization. The electronic structures are discussed. The …
Number of citations: 63 pubs.acs.org
AJ Larrieu, S Yazdanfar, E Redovan… - The American …, 1987 - europepmc.org
Cocarboxylase, or thiamine pyrophosphate, is an essential coenzyme in the catabolism of pyruvate. The authors evaluated the effects of a stable cocarboxylase … that cocarboxylase may …
Number of citations: 29 europepmc.org

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